molecular formula C16H25NO5S B13927199 Piperidine, 1-(2-(3,4,5-trimethoxyphenyl)sulfonylethyl)- CAS No. 57554-04-8

Piperidine, 1-(2-(3,4,5-trimethoxyphenyl)sulfonylethyl)-

Cat. No.: B13927199
CAS No.: 57554-04-8
M. Wt: 343.4 g/mol
InChI Key: BYJLFUFCSNYZLF-UHFFFAOYSA-N
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Description

Piperidine, 1-(2-(3,4,5-trimethoxyphenyl)sulfonylethyl)- is a compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom.

Properties

CAS No.

57554-04-8

Molecular Formula

C16H25NO5S

Molecular Weight

343.4 g/mol

IUPAC Name

1-[2-(3,4,5-trimethoxyphenyl)sulfonylethyl]piperidine

InChI

InChI=1S/C16H25NO5S/c1-20-14-11-13(12-15(21-2)16(14)22-3)23(18,19)10-9-17-7-5-4-6-8-17/h11-12H,4-10H2,1-3H3

InChI Key

BYJLFUFCSNYZLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)S(=O)(=O)CCN2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(2-(3,4,5-trimethoxyphenyl)sulfonylethyl)- typically involves the reaction of piperidine with 3,4,5-trimethoxybenzene sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(2-(3,4,5-trimethoxyphenyl)sulfonylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Piperidine, 1-(2-(3,4,5-trimethoxyphenyl)sulfonylethyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Piperidine, 1-(2-(3,4,5-trimethoxyphenyl)sulfonylethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Other piperidine derivatives with different substituents.

    Trimethoxyphenyl compounds: Compounds containing the 3,4,5-trimethoxyphenyl group.

Uniqueness

Piperidine, 1-(2-(3,4,5-trimethoxyphenyl)sulfonylethyl)- is unique due to the combination of the piperidine ring and the 3,4,5-trimethoxyphenyl group, which imparts distinct chemical and biological properties.

Biological Activity

Piperidine derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. This article focuses on the biological activity of the compound Piperidine, 1-(2-(3,4,5-trimethoxyphenyl)sulfonylethyl)- , analyzing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a sulfonylethyl group and a 3,4,5-trimethoxyphenyl moiety. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Recent studies have highlighted the diverse biological activities associated with piperidine derivatives:

  • Anticancer Activity : Piperidine derivatives have been identified as potential inhibitors of cell proliferation and tumor growth. They disrupt microtubule dynamics, which is a common mechanism in cancer therapeutics. For instance, compounds similar to the one have shown effectiveness in inhibiting neoplastic cell proliferation through microtubule polymerization disruption .
  • Antimicrobial Properties : Some piperidine derivatives exhibit antimicrobial effects against various pathogens. This has been attributed to their ability to interact with microbial enzymes and disrupt cellular processes .
  • CNS Activity : Piperidine compounds are also being explored for their effects on the central nervous system (CNS). They may act as potential anxiolytics or antidepressants by modulating neurotransmitter systems .

The mechanisms through which piperidine derivatives exert their biological effects include:

  • Enzyme Inhibition : Many piperidine derivatives inhibit specific enzymes related to disease processes. For example, they can inhibit soluble epoxide hydrolase, which plays a role in inflammation and pain pathways .
  • Receptor Modulation : These compounds can interact with various receptors in the body, influencing signaling pathways that regulate physiological responses. This includes modulation of ion channels and neurotransmitter receptors .

Data Table: Biological Activities of Piperidine Derivatives

Activity TypeMechanism of ActionReferences
AnticancerInhibition of microtubule polymerization ,
AntimicrobialDisruption of microbial enzyme functions
CNS ModulationInteraction with neurotransmitter receptors
Enzyme InhibitionTargeting soluble epoxide hydrolase

Case Studies

  • Cancer Treatment : A study investigated the effects of a piperidine derivative on cancer cell lines. It was found to significantly reduce cell viability by inducing apoptosis through microtubule disruption .
  • Antimicrobial Efficacy : Research demonstrated that certain piperidine derivatives exhibited antibacterial activity against Gram-positive bacteria. The compounds were shown to inhibit bacterial growth effectively at low concentrations .
  • CNS Effects : A preclinical study assessed the anxiolytic potential of a piperidine derivative in animal models. The results indicated a significant reduction in anxiety-like behaviors compared to controls, suggesting its potential for treating anxiety disorders .

Q & A

Q. Basic

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry (e.g., δ 2.5–3.5 ppm for piperidine protons, δ 150–160 ppm for aromatic carbons). <sup>1</sup>H-<sup>13</sup>C HSQC resolves overlapping signals .
  • IR : Sulfonyl S=O stretches appear at 1150–1300 cm<sup>-1</sup>; methoxy C-O at ~2850 cm<sup>-1</sup> .
  • HRMS : Exact mass matching (±0.001 Da) confirms molecular formula .
  • Artifact Mitigation : Deuterated solvents (e.g., CDCl3) minimize proton exchange in NMR; KBr pellet drying reduces moisture interference in IR .

How do computational methods like DFT and NBO analysis elucidate electronic properties and intramolecular interactions?

Q. Advanced

  • DFT Calculations : Predict HOMO-LUMO gaps (e.g., ~4.5 eV for sulfonylethyl derivatives), indicating redox stability. Geometry optimization (B3LYP/6-311++G(d,p)) aligns with crystallographic data .
  • NBO Analysis : Reveals hyperconjugative interactions (e.g., lone pair donation from sulfonyl oxygen to σ*(C-S)), stabilizing the sulfonylethyl linkage .
  • Solvent Effects : Polarizable continuum models (PCM) simulate solvation, correlating with experimental solubility in DMSO or methanol .

What safety protocols are essential when handling sulfonylethyl piperidine derivatives in the lab?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders; local exhaust for solvent vapors .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : Immediate eye irrigation (15 min) with saline; skin decontamination using soap and water .

How do structural modifications (e.g., aryl substituents) impact biological activity and pharmacological potential?

Q. Advanced

  • Aryl Group Effects : 3,4,5-Trimethoxy substitution enhances lipophilicity (logP ~2.8) and membrane permeability, critical for CNS-targeted agents .
  • Sulfonyl Linker : Electron-withdrawing sulfonyl groups improve metabolic stability by reducing CYP450-mediated oxidation .
  • Activity Correlation : Analogues with bulkier aryl groups (e.g., 3,4-dimethoxy) show reduced affinity for σ receptors compared to 3,4,5-trimethoxy derivatives .
    Example: A structurally similar compound exhibited IC50 = 120 nM for serotonin receptor binding, validated via radioligand assays .

What chromatographic techniques are optimal for separating byproducts during synthesis?

Q. Basic

  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) resolves unreacted starting materials (retention time ~8.2 min) .
  • GC-MS : Detects volatile impurities (e.g., residual ethyl acetate) with electron ionization (EI) fragmentation .
  • TLC : Silica GF254 plates (hexane:ethyl acetate 3:1) visualize spots under UV (Rf ~0.4 for product) .

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